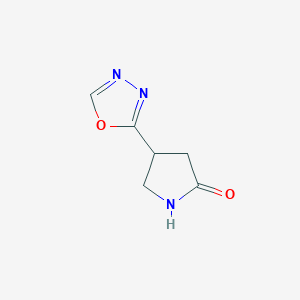
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidin-2-one ring and an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, which contains both nitrogen and oxygen atoms, contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes. This one-pot reaction leads to the formation of the desired compound, confirmed by IR and 1H NMR methods . Another approach includes the dehydration of hydrazines to form 1,3,4-oxadiazoles, which can then be further reacted to form the target compound .
化学反应分析
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be selectively synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . Common reagents used in these reactions include oxidants and additives that facilitate the formation of either pyrrolidin-2-ones or 3-iodopyrroles . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has a wide range of scientific research applications. It has been studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties . In medicinal chemistry, 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one derivatives have shown promise as enzyme inhibitors and cytotoxic agents . Additionally, the compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents.
作用机制
The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The oxadiazole ring can engage in hydrogen bonding and interact with nucleic acids, enzymes, and proteins . This interaction can inhibit the activity of specific enzymes, such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound’s ability to inhibit multiple targets makes it a versatile agent in drug development.
相似化合物的比较
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as 1,2,4-oxadiazole derivatives and pyrrolidine-based compounds. Similar compounds include 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones, which also exhibit significant biological activities
属性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
4-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3O2/c10-5-1-4(2-7-5)6-9-8-3-11-6/h3-4H,1-2H2,(H,7,10) |
InChI 键 |
GOCIVSLGYNZJLZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNC1=O)C2=NN=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



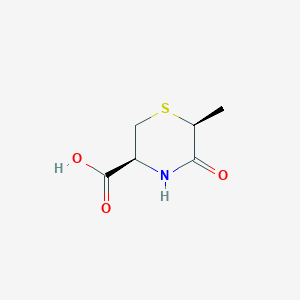
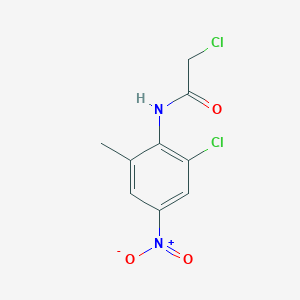

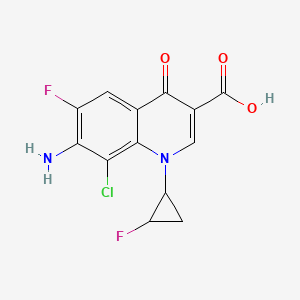
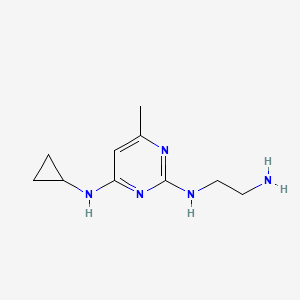
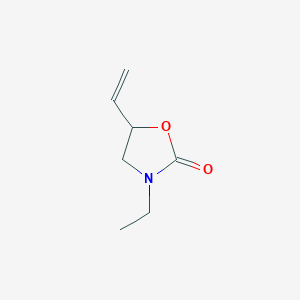
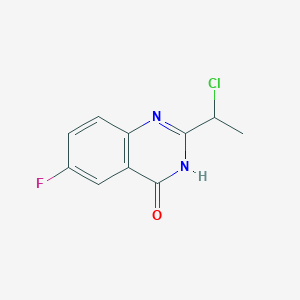
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)

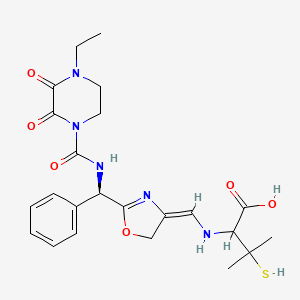
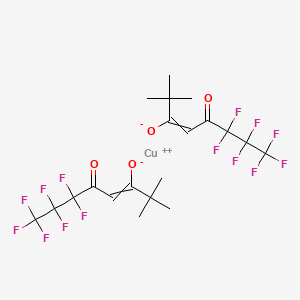
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
